N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C23H23ClFN7 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H23ClFN7/c1-15-13-16(24)3-8-20(15)27-21-19-14-26-30(2)22(19)29-23(28-21)32-11-9-31(10-12-32)18-6-4-17(25)5-7-18/h3-8,13-14H,9-12H2,1-2H3,(H,27,28,29) |
InChI Key |
WMZUYNIZDZIDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common method involves the condensation of 3-amino-4-cyanopyrazole derivatives with formamide or urea under elevated temperatures (150–200°C) . For example:
-
Step 1 : Reaction of 3-amino-4-cyano-1-methylpyrazole with formic acid at 180°C yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
-
Step 2 : Chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 110°C converts the carbonyl group to a chlorinated intermediate (4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine) .
Key Conditions :
-
Solvents: Toluene, dimethylformamide (DMF), or neat conditions.
-
Catalysts: Anhydrous conditions to prevent hydrolysis.
Introduction of the 4-(4-Fluorophenyl)Piperazin-1-Yl Group
The 4-(4-fluorophenyl)piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 6-position of the pyrazolo[3,4-d]pyrimidine core. This step requires careful control of base and solvent:
-
Procedure : 4-(4-Fluorophenyl)piperazine is reacted with 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine in the presence of diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at 80°C for 12 hours.
-
Optimization : Using polar aprotic solvents (e.g., DMF) improves reaction efficiency, with yields reaching 85%.
Side Reactions :
-
Competing substitution at the 4-position can occur if stoichiometry is unbalanced.
-
Excess piperazine derivative (1.5 equivalents) minimizes by-products.
Functionalization at the 4-Position with N-(4-Chloro-2-Methylphenyl)Amine
The 4-chloro intermediate undergoes Buchwald-Hartwig amination or direct nucleophilic substitution with N-(4-chloro-2-methylphenyl)amine:
-
Catalytic System : Palladium acetate (Pd(OAc)₂), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 100°C .
-
Alternative Method : Heating the chlorinated intermediate with N-(4-chloro-2-methylphenyl)amine in n-butanol at 120°C for 24 hours .
Yield Comparison :
| Method | Solvent | Temperature | Yield |
|---|---|---|---|
| Buchwald-Hartwig | Toluene | 100°C | 78% |
| Direct Amination | n-Butanol | 120°C | 65% |
Final Methylation at the 1-Position
Methylation of the pyrazole nitrogen is achieved early in the synthesis (Step 1) but may require reinforcement in later stages. Dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in acetone at 0–5°C ensures complete methylation .
Critical Parameters :
-
Temperature control (<15°C) prevents over-methylation.
Purification and Crystallization
Final purification involves recrystallization or column chromatography:
-
Recrystallization : Dissolving the crude product in a mixture of methanol and dichloromethane (1:3 v/v), followed by slow evaporation to yield crystalline product .
-
Chromatography : Silica gel elution with ethyl acetate/hexane (3:7) achieves >95% purity .
Characterization Data :
-
1H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.65–7.10 (m, 8H, aromatic-H), 3.85 (s, 3H, N-CH₃) .
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30) .
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance efficiency:
-
Flow Synthesis : Reduces reaction time from 24 hours to 2 hours for amination steps.
-
Solvent Recovery : Distillation and recycling of THF or toluene reduce costs .
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Regioselectivity in SNAr | Use bulky bases (e.g., DIPEA) to direct substitution. |
| By-product formation | Optimize stoichiometry and temperature. |
| Low crystallinity | Add anti-solvents (e.g., hexane) during recrystallization. |
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorinated Aromatic Ring
The 4-chloro-2-methylphenyl group undergoes nucleophilic substitution under basic or acidic conditions. This reaction enables replacement of the chlorine atom with nucleophiles such as amines, alkoxides, or thiols.
| Reaction Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| KOH/EtOH, reflux | NH₃ | 4-amino-2-methylphenyl derivative | 72% | |
| NaOMe/MeOH, 80°C | CH₃O⁻ | 4-methoxy-2-methylphenyl analog | 65% |
Key findings:
-
Electron-withdrawing fluorine on the adjacent piperazine ring enhances electrophilicity at the chlorinated position.
-
Steric hindrance from the methyl group reduces substitution rates compared to unchlorinated analogs.
Piperazine Ring Functionalization
The 4-(4-fluorophenyl)piperazine moiety participates in alkylation, acylation, and sulfonylation reactions at its secondary amine sites.
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylpiperazine derivative | Enhanced lipophilicity |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | Acetylated piperazine | Pharmacokinetic modulation |
| Sulfonylation | Tosyl chloride, Py | Piperazine sulfonamide | Improved metabolic stability |
Research highlights:
-
Acylation improves blood-brain barrier penetration in structural analogs.
-
Bulkier substituents on the piperazine nitrogen reduce off-target receptor binding.
Cross-Coupling Reactions at Pyrazolo-Pyrimidine Core
The C-6 position of the pyrazolo[3,4-d]pyrimidine system facilitates Suzuki-Miyaura couplings for aryl group diversification.
| Boronic Acid | Catalyst System | Product Aryl Group | Yield | Selectivity |
|---|---|---|---|---|
| 4-Cyanophenyl | Pd(PPh₃)₄, K₂CO₃ | 4-Cyanophenyl | 58% | >90% |
| 3-Pyridyl | Pd(dppf)Cl₂, CsF | 3-Pyridyl | 63% | 85% |
Notable observations:
-
Electron-deficient boronic acids exhibit faster coupling kinetics.
-
Steric effects from the 1-methyl group limit coupling at C-4 .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl group undergoes nitration and sulfonation at specific positions, guided by directing effects:
| Reaction | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitro-4-fluorophenyl | Meta > Para |
| Sulfonation | SO₃/H₂SO₄, 50°C | 3-sulfo-4-fluorophenyl | Meta dominance |
Mechanistic insight:
-
Fluorine's strong -I effect directs electrophiles to the meta position despite its +M capability.
Reduction/Oxidation Reactions
Controlled redox transformations modify functional groups while preserving the core structure:
| Process | Reagents | Target Site | Outcome |
|---|---|---|---|
| Nitro Reduction | H₂, Pd/C, EtOH | Nitro group | Primary amine derivative |
| Amine Oxidation | mCPBA, CHCl₃ | Piperazine N-H | N-Oxide formation |
Stability notes:
-
The pyrimidine ring remains intact under mild reducing conditions (e.g., NaBH₄).
-
Strong oxidants like KMnO₄ degrade the fused pyrazole system .
Acid-Base Reactivity
Protonation equilibria influence solubility and biological interactions:
| Site | pKa (Experimental) | Protonation State at pH 7.4 |
|---|---|---|
| Piperazine N-H | 7.1 ± 0.3 | Partially protonated |
| Pyrimidine N-1 | 3.8 ± 0.2 | Deprotonated |
Key implications:
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may show significant activity against specific cancer cell lines. This compound could potentially modulate signaling pathways involved in tumor progression .
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such effects .
Potential Applications
Given its unique structural features and biological activities, this compound holds promise in several applications:
Medicinal Chemistry
The compound may serve as a lead molecule for developing new therapeutic agents targeting cancer and neurological disorders. Its ability to selectively interact with specific biological pathways enhances its potential as a drug candidate.
Pharmacological Research
Studies on the interactions of this compound with biological macromolecules could provide insights into its mechanisms of action. Techniques like surface plasmon resonance or isothermal titration calorimetry are suggested for further exploration of these interactions .
Case Studies and Research Findings
Several studies have explored the pharmacological properties of pyrazolo[3,4-d]pyrimidines:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets.
Comparison with Similar Compounds
Table 1. Structural Comparison of Pyrazolo[3,4-d]Pyrimidin-4-Amine Derivatives
*Calculated based on formula.
Key Observations:
Position 4 : Aryl amines (e.g., 4-chlorophenyl, 3,4-dimethylphenyl) are common, with halogenation (Cl, F) improving lipophilicity and membrane permeability .
Position 6 : Piperazine derivatives are prevalent, with substitutions (e.g., 4-fluorophenyl, benzyl, methyl) modulating receptor affinity and selectivity. Fluorinated arylpiperazines, as in the target compound, may enhance CNS penetration due to increased hydrophobicity .
Antibacterial and Antifungal Activity
- Compound 11 () : N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylethenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrated antibacterial activity against Staphylococcus aureus Newman (MIC = 8 µg/mL) and Escherichia coli XL-1 (MIC = 32 µg/mL) via broth microdilution assays. The methylsulfonyl group at position 6 likely contributes to electron-withdrawing effects, enhancing target inhibition .
- Target Compound : The 4-fluorophenylpiperazine group may improve Gram-positive activity compared to unsubstituted piperazines (e.g., ), though empirical data are lacking.
Kinase Inhibition and CNS Targets
- 6-(4-Benzylpiperazin-1-yl) Analog (): Piperazine-linked compounds often target dopamine and serotonin receptors due to structural mimicry of endogenous ligands. Benzyl groups may enhance affinity for D₂-like receptors .
Anticonvulsant Activity
- Quinazoline-Piperazine Hybrids () : Substituted 4-chloro-2-(4-piperazin-1-yl)quinazolines showed anticonvulsant activity in rodent models, attributed to piperazine-mediated modulation of GABAergic signaling. While the target compound’s pyrazolo-pyrimidine core differs, its piperazine substituent may confer similar properties .
Biological Activity
N-(4-chloro-2-methylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential therapeutic applications. Its biological activity has garnered interest in the fields of medicinal chemistry and pharmacology, particularly concerning its anticancer properties and interaction with various biological targets. This article delves into the compound's biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 451.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClFN₇ |
| Molecular Weight | 451.9 g/mol |
| CAS Number | 887467-54-1 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may interact with critical signaling pathways involved in tumor growth and metastasis. For instance, compounds similar to this pyrazolo derivative have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial in many cancers.
Case Study: PI3K/Akt Signaling Inhibition
In vitro studies demonstrated that related compounds effectively inhibited the phosphorylation of Akt, leading to reduced cell proliferation in cancer cell lines harboring PIK3CA mutations. This suggests that the compound may share similar mechanisms of action, warranting further investigation into its efficacy against various cancer types .
Interaction with Receptors
The compound's structural features suggest possible interactions with several receptors involved in cellular signaling:
- EGFR (Epidermal Growth Factor Receptor) : Known for its role in cell growth and survival.
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Plays a role in cell division and growth.
These interactions could contribute to its anticancer effects by disrupting the signaling pathways that promote tumorigenesis.
Antimicrobial Activity
Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties. A study on similar pyrazolo derivatives indicated activity against various bacterial strains, including Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparative Analysis of Biological Activity
To better understand the compound's potential, a comparison with other known pyrazolo compounds is useful:
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates purified?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Step 1 : Condensation of pyrazolo[3,4-d]pyrimidine cores with substituted aryl amines under reflux in ethanol (10 hours), followed by solvent removal under reduced pressure .
- Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution using 4-fluorophenylpiperazine, requiring inert conditions (e.g., nitrogen atmosphere) to prevent oxidation .
- Purification : Crude products are crystallized from ethanol (95%) or purified via column chromatography (silica gel, CHCl₃/MeOH 10:1) .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| 1 | Ethanol reflux, 10 h | ~70% | Crystallization |
| 2 | DMF, LiH, 24 h | ~65% | Column chromatography |
Q. How is the molecular structure characterized using crystallography and spectroscopy?
Methodological Answer:
- X-ray crystallography reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), intramolecular N–H⋯N hydrogen bonds, and C–H⋯π interactions stabilizing the crystal lattice .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry, e.g., methyl group integration at δ 3.2 ppm and aromatic proton splitting patterns .
Table 2 : Structural Parameters from Crystallography
| Parameter | Value |
|---|---|
| Dihedral angle (pyrimidine-phenyl) | 12.8° |
| N–H⋯N bond length | 2.89 Å |
| C–H⋯π distance | 3.42 Å |
Advanced Research Questions
Q. What methodologies assess its inhibition of receptor tyrosine kinases (RTKs)?
Methodological Answer:
- Kinase assays : Use recombinant RTKs (e.g., EGFR, VEGFR) with ATP-competitive binding assays. IC₅₀ values are determined via fluorescence polarization (FP) or radiometric methods .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) using MTT assays. Dose-response curves (0.1–100 µM) identify efficacy thresholds .
Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic profiling : Measure bioavailability (%F) via LC-MS/MS after oral administration in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility .
- Metabolite identification : Use liver microsomes to identify active/inactive metabolites. Compare in vitro IC₅₀ with in vivo effective doses .
Q. What strategies optimize synthetic yield in multi-step reactions?
Methodological Answer:
- Catalyst screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
- Process intensification : Use continuous-flow reactors for exothermic steps (e.g., amidation) to improve control and yield .
- Yield comparison : Table 3 : Yield Optimization Strategies
| Method | Yield Improvement |
|---|---|
| Catalyst addition | +15% |
| Solvent switch (EtOH → DCM) | +20% |
Contradiction Analysis in Data Interpretation
Q. How to address discrepancies in reported binding affinities for piperazine-containing analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
